7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The exact mass of the compound 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is 466.07809023 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O5S2/c20-14-1-3-15(4-2-14)23-7-9-24(10-8-23)19(25)12-30(26,27)16-5-6-17-18(11-16)31(28,29)22-13-21-17/h1-6,11,13H,7-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXWCIORRUXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C₁₉H₂₃F₂N₃O₄S
- Molecular Weight: 401.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Additionally, the sulfonyl group may enhance solubility and bioavailability.
Antifilarial Activity
Research indicates that compounds similar to benzothiadiazines exhibit promising antifilarial activity. A study demonstrated that related compounds showed significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound exhibited a dose-dependent response with notable adulticidal and sterilization effects on female worms at doses around 300 mg/kg .
Anticancer Properties
Benzothiadiazines have been investigated for their anticancer properties. Compounds in this class have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, these compounds may prevent the overproliferation of cancer cells .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine rings are known to modulate serotonin receptors, which play a significant role in mood regulation and anxiety disorders. Preliminary studies indicate that modifications to the piperazine structure can enhance selectivity for specific receptor subtypes.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Antipsychotic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antipsychotic properties. The fluorophenyl group enhances binding affinity to dopamine receptors, which is essential for treating schizophrenia and other psychotic disorders .
Antidepressant Effects
Studies have shown that similar compounds can modulate serotonin levels in the brain. This suggests potential applications in treating depression and anxiety disorders .
Anti-cancer Properties
Preliminary findings suggest that this compound may inhibit certain cancer cell lines. Its mechanism of action could involve the disruption of cellular signaling pathways critical for tumor growth .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are under investigation:
- Bioavailability: Early studies indicate favorable absorption characteristics.
- Metabolism: The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity Profile: Initial assessments suggest a low toxicity profile, making it a candidate for further development .
Case Studies
Several studies have explored the applications of this compound:
- Study on Antipsychotic Effects:
- Research on Antidepressant Activity:
- Cancer Cell Line Studies:
Data Table: Summary of Research Findings
Preparation Methods
Cyclization of 2-Aminobenzenesulfonamide Derivatives
The benzothiadiazine-dione ring is typically synthesized via cyclization of 2-aminobenzenesulfonamide precursors. A representative procedure involves:
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Sulfonation : Treatment of 2-aminobenzenesulfonamide with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.
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Cyclization : Reaction with urea or phosgene in dichloromethane under reflux to yield 4H-1λ⁶,2,4-benzothiadiazine-1,1-dione.
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phosgene | Dichloromethane | 40 | 78 |
| Triphosgene | Toluene | 60 | 82 |
| Urea | DMF | 120 | 65 |
Synthesis of 4-(4-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine is functionalized via reaction with 1-fluoro-4-iodobenzene in the presence of a palladium catalyst:
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Buchwald-Hartwig Coupling : Piperazine, 1-fluoro-4-iodobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C for 12 hours.
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Purification : Recrystallization from ethanol/water (3:1) yields 4-(4-fluorophenyl)piperazine with >95% purity.
Table 2: Catalytic Systems for Piperazine Functionalization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 92 |
| Pd(OAc)₂ | BINAP | KOtBu | 85 |
| NiCl₂(PCy₃)₂ | DPEphos | NaHCO₃ | 76 |
Coupling of Ethanesulfonyl Linker to Piperazine
Amide Bond Formation
The ethanesulfonyl chloride intermediate reacts with 4-(4-fluorophenyl)piperazine under basic conditions:
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Reaction Conditions : Piperazine (1.2 equiv), triethylamine (2.0 equiv) in THF at 0°C for 2 hours.
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Workup : Extraction with ethyl acetate, followed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Challenges :
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Steric hindrance from the piperazine moiety necessitates excess reagent.
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Side products (e.g., disulfones) are minimized by slow addition of sulfonyl chloride.
Final Assembly and Purification
Coupling to Benzothiadiazine-Dione
The ethanesulfonyl-piperazine intermediate is coupled to the benzothiadiazine-dione core via nucleophilic aromatic substitution:
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Activation : Benzothiadiazine-dione (1.0 equiv) treated with NaH (1.5 equiv) in DMF at 0°C.
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Coupling : Addition of ethanesulfonyl-piperazine (1.1 equiv) at room temperature for 6 hours.
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Isolation : Precipitation with ice-water, filtration, and recrystallization from acetonitrile.
Table 3: Yield Optimization for Final Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 25 | 6 | 68 |
| K₂CO₃ | DMSO | 50 | 8 | 58 |
| DBU | THF | 40 | 12 | 72 |
Analytical Characterization
Q & A
What are the recommended synthetic routes and critical optimization steps for preparing this compound?
Basic Research Focus
The synthesis involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:
- Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with 2-oxoethanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, K₂CO₃ as base) to form the sulfonyl intermediate .
- Benzothiadiazine Coupling : Condensation of the sulfonyl intermediate with 4H-1λ⁶,2,4-benzothiadiazine-1,1-dione via nucleophilic substitution, typically in ethanol or acetonitrile under reflux .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
- Use column chromatography (e.g., EtOAc/petroleum ether) for purification to remove unreacted intermediates .
How can structural characterization be rigorously validated for this compound?
Basic Research Focus
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H and ¹³C spectra to confirm piperazine ring substitution (δ ~3.5 ppm for N–CH₂) and fluorophenyl signals (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the sulfonyl and benzothiadiazine moieties .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the sulfonyl-oxoethanesulfonyl linkage .
What strategies improve synthetic yield when scaling up this compound?
Advanced Research Focus
Yield optimization requires addressing steric hindrance and solubility:
- Solvent Selection : Replace ethanol with DMF or DMSO to enhance solubility of the benzothiadiazine precursor during coupling .
- Catalysis : Introduce Pd(OAc)₂ or CuI to accelerate aryl coupling steps, reducing side-product formation .
- Temperature Control : Maintain reflux temperatures (±2°C) to stabilize reactive intermediates .
What biological targets are associated with this compound, and how are they validated?
Basic Research Focus
The compound’s fluorophenyl and sulfonyl groups suggest interactions with:
- Serotonin/Dopamine Receptors : Radioligand binding assays (e.g., ³H-spiperone for 5-HT₂A) .
- Kinase Inhibition : Screening via ATPase activity assays (e.g., JAK2 or PI3K isoforms) .
Validation : Use HEK293 or CHO cells transfected with target receptors to measure dose-dependent inhibition (IC₅₀) .
How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Advanced Research Focus
Discrepancies often arise from assay conditions or impurities:
- Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude confounding effects from byproducts .
- Assay Standardization : Normalize protocols (e.g., pH 7.4 buffer, 37°C incubation) across labs to minimize variability .
- Off-Target Profiling : Use broad-panel kinase/receptor screens to identify cross-reactivity .
What computational methods predict this compound’s binding modes with therapeutic targets?
Advanced Research Focus
Leverage molecular docking and dynamics simulations:
- Docking Software (AutoDock Vina) : Model interactions between the sulfonyl group and receptor active sites (e.g., 5-HT₂A’s Ser159) .
- MD Simulations (GROMACS) : Assess stability of piperazine-fluorophenyl conformations over 100-ns trajectories .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on binding affinity .
What are the solubility and formulation challenges for in vivo studies?
Basic Research Focus
Address poor aqueous solubility via:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions (≤20% v/v) .
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Advanced Research Focus
Follow ICH guidelines for method validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
